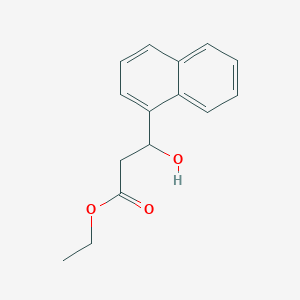

Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate

Description

Ethyl 3-hydroxy-3-(1-naphthyl)propanoate (CAS: Not explicitly provided in evidence) is a β-hydroxy ester derivative featuring a naphthalene substituent. hydroxy) .

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-naphthalen-1-ylpropanoate |

InChI |

InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14,16H,2,10H2,1H3 |

InChI Key |

KCXAPXLJHYPXMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate can be synthesized through several methods. One common approach is the esterification of 3-Hydroxy-3-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Another method involves the reaction of 3-(1-naphthyl)propanoic acid with ethyl chloroformate in the presence of a base such as pyridine. This method is advantageous as it can be carried out at room temperature and often yields higher purity products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts like immobilized enzymes can also be explored to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid in the presence of sulfuric acid for nitration reactions.

Major Products

Oxidation: 3-Oxo-3-(1-naphthyl)propanoate.

Reduction: 3-Hydroxy-3-(1-naphthyl)propanol.

Substitution: Nitro-substituted derivatives of the naphthyl group.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The naphthyl group can interact with aromatic amino acids in proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(1-Naphthyl)-3-oxopropanoate

- Molecular Formula : C₁₅H₁₄O₃

- Molar Mass : 242.27 g/mol

- Key Features : Contains a ketone group (3-oxo) instead of a hydroxyl group. Predicted properties include a boiling point of 370°C and pKa of 9.62, suggesting moderate acidity and thermal stability .

- Applications : Likely serves as a precursor in synthesizing bioactive molecules or complex esters.

Ethyl 3-(Methylthio)propanoate

- Molecular Formula : C₆H₁₀O₂S

- Key Features : A sulfur-containing ester with a methylthio (-SMe) group. Found in pineapple pulp and core as a major aroma contributor, with an odor activity value (OAV) of 1,693.33 in pulp .

- Comparison : The naphthyl group in the target compound may reduce volatility compared to the methylthio analog, altering its aroma profile.

Ethyl Propanoate

- Molecular Formula : C₅H₁₀O₂

- Key Features: A simple ester with a fruity aroma. Produced by non-Saccharomyces yeasts like Torulaspora delbrueckii and contributes to fermented flavors .

- Comparison: The bulky naphthyl substituent in the target compound likely diminishes its volatility and shifts its sensory characteristics from fruity to more complex, earthy notes.

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)

- Molecular Formula : C₆H₁₂O₂

- Key Features: A branched-chain ester critical in strawberry aroma. Absent in fresh strawberries but formed during storage, enhancing fruity notes .

- Comparison: Branching in ethyl 2-methylpropanoate increases steric hindrance, while the planar naphthyl group in the target compound may enhance π-π interactions in synthetic applications.

Data Table: Comparative Properties of Selected Esters

Research Findings and Implications

- Structural Effects on Volatility: The naphthyl group in this compound significantly increases molecular weight and reduces volatility compared to simpler esters like ethyl propanoate. This may limit its direct role in aroma but enhance stability in synthetic applications .

- Sensory Profile: Unlike sulfur-containing analogs (e.g., ethyl 3-(methylthio)propanoate), the target compound’s aroma contribution is likely subtle or masked due to its bulky structure. However, its hydroxyl group could facilitate hydrogen bonding in catalytic or pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.